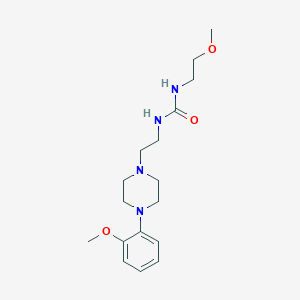

1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea

Description

1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea is a urea derivative characterized by a central urea core flanked by two distinct substituents: a 2-methoxyethyl group and a 4-(2-methoxyphenyl)piperazine moiety connected via an ethyl linker. The piperazine ring, substituted with a 2-methoxyphenyl group, is a critical structural feature shared with several neuroactive compounds targeting serotonin (5-HT) and dopamine receptors . The methoxyethyl group may enhance solubility and influence pharmacokinetic properties.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-23-14-8-19-17(22)18-7-9-20-10-12-21(13-11-20)15-5-3-4-6-16(15)24-2/h3-6H,7-14H2,1-2H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPPPDMAUNDGNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the urea moiety through a reaction with an isocyanate or a similar reagent under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds containing piperazine moieties exhibit significant antidepressant-like effects. The structural similarity of 1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea to known antidepressants suggests it could function as a selective serotonin reuptake inhibitor (SSRI). Studies on related piperazine derivatives have shown efficacy in modulating serotonin receptors, which are crucial in mood regulation .

Anticancer Properties

Preliminary studies have explored the anticancer potential of similar piperazine derivatives. For instance, compounds with methoxyphenyl substitutions have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Antiviral Activity

Some derivatives of piperazine have been evaluated for their antiviral properties, particularly against HIV. The compound's ability to interact with viral proteins could inhibit replication processes, making it a potential candidate for antiviral drug development .

Case Study 1: Piperazine Derivatives as Antidepressants

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of piperazine derivatives in treating depression. These compounds were found to enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms. The study emphasized the need for further research into similar structures like this compound for potential antidepressant properties .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In a recent experimental study, several piperazine-based compounds were tested against breast and lung cancer cell lines. Results indicated that modifications to the piperazine ring significantly affected cytotoxicity levels. The compound under discussion showed promise in inhibiting cell proliferation, warranting further exploration into its structure-activity relationship (SAR) .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Urea Derivatives with Piperazine Moieties

- Target Compound : Features a urea core with 2-methoxyethyl and 2-methoxyphenylpiperazine groups.

- Analog 1 : Compounds 5A-5H () incorporate sulfonyl and benzoyl groups instead of methoxyethyl substituents. These derivatives exhibit antihyperglycemic activity, highlighting the role of sulfonyl groups in hypoglycemic efficacy .

- Analog 2 : Molecules 11a–11o () include thiazole-linked piperazines with varied aryl substituents (e.g., 3-chlorophenyl, trifluoromethyl). These modifications enhance binding to metabolic enzymes or receptors, as seen in their high yields (83–89%) and mass spectrometry data .

Piperazine-Based Neuroactive Compounds

- Compound 9 (): 2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one shares the 2-methoxyphenylpiperazine motif but replaces urea with an isoindolinone ring. This structural variation confers high 5-HT1A receptor affinity (Ki < 10 nM), suggesting the target compound may also interact with serotonin receptors .

- MS-377 (): Contains a 2-methoxyethylpiperazine group attached to a pyrrolidinone core. As a σ receptor agonist, it demonstrates the pharmacological relevance of methoxyethyl-piperazine combinations .

Antimicrobial and Quorum-Sensing Inhibitors

- Compound C3 (): 2-({4-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide inhibits LasR in Pseudomonas aeruginosa. The pyrimidinyl-sulfonyl group shifts activity toward bacterial targets, unlike the urea-based target compound .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- 5-HT1A Affinity: Piperazine derivatives with 2-methoxyphenyl groups (e.g., Compound 9, ) show nanomolar binding to 5-HT1A receptors. The target compound’s ethyl-urea linker may alter binding kinetics compared to isoindolinone or pyrrolidinone cores .

- 5-HT6 Antagonism : Arylsulfonylindoles (e.g., 4b, 4j in ) achieve submicromolar 5-HT6 antagonism (pKi ≈ 7.8). The absence of an indole-sulfonyl group in the target compound likely reduces 5-HT6 affinity .

Metabolic and Enzymatic Activity

- Antihyperglycemic Activity : Sulfonylurea derivatives () inhibit AKR1C1 enzymes via Glide docking scores (−9.2 to −11.3 kcal/mol), whereas the target compound’s methoxyethyl group may prioritize CNS over metabolic targets .

- Antimicrobial Activity : Compound C3 () inhibits biofilm formation (IC50 = 32 µM), demonstrating that piperazine-urea hybrids can be repurposed for antimicrobial applications .

Structural and Functional Data Table

Biological Activity

1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperazine moiety, which is known for its interactions with various neurotransmitter receptors.

Pharmacological Activity

Research indicates that derivatives of piperazine compounds have significant interactions with serotonin and dopamine receptors. Specifically, this compound exhibits:

- Dopamine D3 Receptor Affinity : This compound has been shown to have a marked affinity for dopamine D3 receptors, which are implicated in several psychiatric conditions, including schizophrenia and addiction .

- Serotonin Receptor Interaction : It also interacts with serotonin receptors (5-HT1A and 5-HT2A), contributing to its potential anxiolytic and antidepressant effects .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems:

- Dopaminergic Modulation : By selectively binding to D3 receptors, the compound may help regulate dopaminergic signaling pathways, which are crucial in mood regulation and cognitive functions .

- Serotonergic Modulation : The interaction with serotonin receptors suggests potential benefits in mood disorders by enhancing serotonergic transmission .

Case Studies

Several studies have explored the therapeutic potential of compounds related to this compound:

- Antidepressant Effects : A study demonstrated that similar piperazine derivatives showed significant antidepressant-like effects in animal models, indicating that modifications to the piperazine structure can enhance efficacy .

- Behavioral Studies : In behavioral tests assessing anxiety and depression, compounds with similar structures exhibited reduced anxiety-like behaviors in rodents, suggesting a promising avenue for further research into their clinical applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Property | Finding |

|---|---|

| Molecular Formula | |

| Dopamine D3 Affinity | High affinity observed |

| Serotonin Receptor Activity | Significant interaction noted |

| Therapeutic Potential | Anxiolytic and antidepressant effects suggested |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2-Methoxyethyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves coupling a substituted piperazine intermediate (e.g., 4-(2-methoxyphenyl)piperazine) with a urea precursor. A two-step approach is common:

Nucleophilic substitution : React 1-(2-methoxyethyl)urea with a bromoethyl intermediate linked to the piperazine moiety.

Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product.

- Yield Optimization : Catalytic bases (e.g., K₂CO₃) in anhydrous DMF at 60–80°C improve nucleophilic substitution efficiency. Monitor reaction progress via TLC (Rf ~0.4 in 9:1 DCM/MeOH) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Techniques :

- ¹H/¹³C NMR : Confirm urea NH protons (δ 5.8–6.2 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). Methoxy groups appear as singlets near δ 3.3–3.8 ppm.

- HRMS : Validate molecular weight (calc. for C₁₉H₂₉N₄O₃: 377.22 g/mol) with ESI+ or MALDI-TOF.

- IR : Urea carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ .

Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?

- Assays :

- Receptor Binding : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors via radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A).

- Functional Activity : Use cAMP accumulation or calcium flux assays in transfected HEK293 cells .

Advanced Research Questions

Q. How can computational docking studies predict the binding mode of this compound to serotonin receptors, and what validation experiments are critical?

- Methodology :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₁A (PDB: 7E2Z). Focus on hydrogen bonding with urea carbonyl and piperazine-methoxy interactions in the hydrophobic pocket.

Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from radioligand assays. Mutagenesis studies (e.g., Ser159Ala in 5-HT₁A) can confirm critical residues .

Q. What structural modifications to the methoxy or piperazine groups could enhance selectivity for dopamine vs. serotonin receptors?

- SAR Strategies :

- Methoxy Position : Replace 2-methoxyphenyl with 3-methoxy to reduce steric hindrance in D₂ receptors.

- Piperazine Substituents : Introduce methyl groups at the piperazine N-4 position to modulate lipophilicity and receptor access.

- Validation : Synthesize analogs and compare binding profiles using multiplexed receptor panels .

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different studies?

- Approach :

Standardize Assay Conditions : Use identical cell lines (e.g., CHO-K1 vs. HEK293), ligand concentrations, and buffer pH.

Data Normalization : Include reference compounds (e.g., clozapine for 5-HT₂A) to calibrate inter-laboratory variability.

Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess systematic biases .

Q. What strategies mitigate degradation of this urea derivative during long-term storage?

- Stability Protocols :

- Storage : Lyophilize and store at -80°C under argon. Avoid aqueous solutions (>48 hours at RT).

- Analytical Monitoring : Use HPLC-PDA (C18 column, 220 nm) to track degradation peaks. Antioxidants (e.g., BHT) in stock solutions reduce oxidation .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.